molecular formula C17H17N5O2 B7149325 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide

Cat. No.: B7149325
M. Wt: 323.35 g/mol
InChI Key: XMUDWUCPPMAFID-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a phenyl group, and a methoxypyridine moiety, making it a versatile molecule for various applications.

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-20-21-15(22(11)2)12-6-4-7-13(10-12)19-16(23)14-8-5-9-18-17(14)24-3/h4-10H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUDWUCPPMAFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=C(N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Methoxypyridine Moiety: The methoxypyridine group is synthesized through a nucleophilic substitution reaction, where a pyridine derivative reacts with a methoxy group donor under basic conditions.

    Coupling Reactions: The final step involves coupling the triazole, phenyl, and methoxypyridine moieties through amide bond formation, typically using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity or protein function. The phenyl and methoxypyridine groups may interact with hydrophobic pockets in proteins, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-methoxypyridine-3-carboxamide: shares similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.

    Phenylpyridine derivatives: Compounds like 2-phenylpyridine and 3-phenylpyridine, which have similar structural motifs but differ in their functional groups and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

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